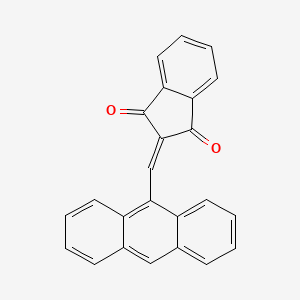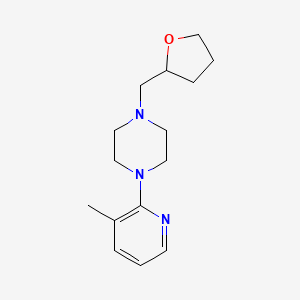
2-(9-anthrylmethylene)-1H-indene-1,3(2H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(9-anthrylmethylene)-1H-indene-1,3(2H)-dione, commonly known as AIMD, is a chemical compound that has been the focus of scientific research due to its potential applications in various fields. AIMD is a yellow crystalline powder that is soluble in organic solvents such as chloroform and dichloromethane.
Mécanisme D'action
The mechanism of action of AIMD is not fully understood. However, it is believed that it binds to metal ions through the carbonyl groups in the molecule, forming a complex that emits fluorescence upon excitation. The exact mechanism of action in organic electronics is also not fully understood, but it is believed to involve the transfer of electrons between the AIMD molecule and other materials in the device.
Biochemical and physiological effects:
There is limited research on the biochemical and physiological effects of AIMD. However, it has been shown to be non-toxic to cells and has low cytotoxicity. It has also been shown to have low mutagenic activity.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of AIMD is its high selectivity and sensitivity towards metal ions, making it a useful tool for the detection of metal ions in lab experiments. However, one limitation is its limited solubility in water, which can make it difficult to work with in aqueous solutions.
Orientations Futures
There are several future directions for research on AIMD. One area of research is the development of new synthesis methods that can improve the yield and purity of the compound. Another area of research is the optimization of its use as a fluorescent probe for the detection of metal ions. Additionally, more research is needed to fully understand the mechanism of action of AIMD in organic electronics and to explore its potential applications in this field.
Méthodes De Synthèse
AIMD can be synthesized through a variety of methods, including the reaction of 9-anthraldehyde with indene-1,3-dione in the presence of a base. Another method involves the reaction of 9-anthraldehyde with indene-1,3-dione in the presence of a Lewis acid catalyst. Other synthesis methods involve the use of different aldehydes and ketones.
Applications De Recherche Scientifique
AIMD has been the focus of scientific research due to its potential applications in various fields. One of the main areas of research is its use as a fluorescent probe for the detection of metal ions. AIMD has been shown to have high selectivity and sensitivity towards metal ions such as copper, zinc, and mercury. It has also been studied for its potential use in organic electronics, such as organic light-emitting diodes (OLEDs), due to its high electron mobility and stability.
Propriétés
IUPAC Name |
2-(anthracen-9-ylmethylidene)indene-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H14O2/c25-23-19-11-5-6-12-20(19)24(26)22(23)14-21-17-9-3-1-7-15(17)13-16-8-2-4-10-18(16)21/h1-14H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUYDSJGRTZFYOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C=C4C(=O)C5=CC=CC=C5C4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H14O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Anthracen-9-ylmethylene)-1H-indene-1,3(2H)-dione | |
CAS RN |
31060-60-3 |
Source


|
| Record name | 2-ANTHRACEN-9-YLMETHYLENE-INDAN-1,3-DIONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[4-(2-fluoro-4-methoxybenzyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}-6-methoxyphenol](/img/structure/B6062519.png)
![5-{[(4-methoxy-1-naphthyl)oxy]methyl}-N-[1-methyl-2-(1H-1,2,4-triazol-1-yl)ethyl]-3-isoxazolecarboxamide](/img/structure/B6062524.png)

![ethyl 1-[(2-oxo-1-piperidinyl)acetyl]-3-(2-phenoxyethyl)-3-piperidinecarboxylate](/img/structure/B6062540.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-{1-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]-3-piperidinyl}piperazine](/img/structure/B6062548.png)
![N-[3-(1H-imidazol-1-yl)propyl]-1-(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-3-piperidinecarboxamide](/img/structure/B6062554.png)
![N-(tert-butyl)-2-{[1-(2-fluorophenyl)-4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}acetamide](/img/structure/B6062566.png)
![2-mercapto-6-methyl-3-pentylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6062574.png)
![(4-{[1-(4-chlorophenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-methoxyphenoxy)acetic acid](/img/structure/B6062578.png)
![2-[(1-acetyl-4-piperidinyl)oxy]-5-chloro-N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)benzamide](/img/structure/B6062579.png)
![3-[1-(3-cyclopentylpropyl)-4-piperidinyl]-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B6062586.png)
![N~1~-(1-benzyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-yl)-N~2~,N~2~-diethylglycinamide diethanedioate](/img/structure/B6062588.png)
![N-[1-(2-fluorobenzyl)-3-piperidinyl]-2-(1-methyl-4-piperidinyl)acetamide](/img/structure/B6062597.png)
